molecular formula C7H12N2O3 B15305557 Methyl oxo(piperazin-1-yl)acetate

Methyl oxo(piperazin-1-yl)acetate

Cat. No.: B15305557
M. Wt: 172.18 g/mol
InChI Key: ORHVLDQJHNAKMF-UHFFFAOYSA-N
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Description

Methyl oxo(piperazin-1-yl)acetate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. The compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including methyl oxo(piperazin-1-yl)acetate, can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the reaction of amines, aldehydes, isocyanides, and carboxylic acids . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used for the synthesis of piperazine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions: Methyl oxo(piperazin-1-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound, such as the piperazine ring and the ester group.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl oxo(piperazin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperazine derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl oxo(piperazin-1-yl)acetate can be compared with other similar compounds, such as methyl [1-(cyclohexylcarbamoyl)-3-oxo-2-piperazinyl]acetate . While both compounds contain a piperazine ring and an ester group, they differ in their substituents and overall structure. These differences can influence their chemical properties, reactivity, and biological activities. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, which may offer distinct advantages in certain research applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure and reactivity make it a valuable tool for the synthesis of complex molecules and the study of biological processes. The compound’s diverse applications in chemistry, biology, medicine, and industry highlight its importance and potential for future research and development.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 2-oxo-2-piperazin-1-ylacetate

InChI

InChI=1S/C7H12N2O3/c1-12-7(11)6(10)9-4-2-8-3-5-9/h8H,2-5H2,1H3

InChI Key

ORHVLDQJHNAKMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)N1CCNCC1

Origin of Product

United States

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